molecular formula C7H11ClN2 B15263803 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride

2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride

Cat. No.: B15263803
M. Wt: 158.63 g/mol
InChI Key: KPUXKKVRSLIRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex bicyclic structures.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride involves its interaction with molecular targets, such as enzymes and receptors, through its nitrogen-containing ring system. This interaction can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c8-3-5-1-7-2-6(5)4-9-7;/h5-7,9H,1-2,4H2;1H

InChI Key

KPUXKKVRSLIRMV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.